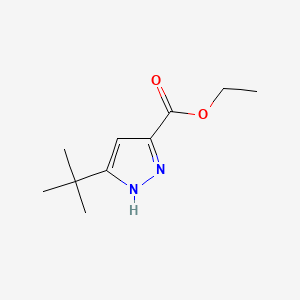

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMILPYEKVQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952001 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294852-57-6, 83405-70-3 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83405-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features allow it to serve as a versatile scaffold, leading to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Notably, the pyrazole ring is a key component in several commercially successful drugs, highlighting its importance as a "privileged structure" in the development of new therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, valuable pyrazole derivative: ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

This compound, featuring a sterically demanding tert-butyl group and a reactive carboxylate ester, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The strategic placement of the bulky tert-butyl group can enhance metabolic stability and modulate binding to biological targets, while the ethyl carboxylate moiety offers a convenient handle for further chemical modifications.

This document will provide a comprehensive, step-by-step guide to the synthesis of this target molecule, beginning with the preparation of a key precursor and culminating in the final product. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful execution in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis . This robust reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3] For our target molecule, this compound, the retrosynthetic analysis points to two primary starting materials: ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and hydrazine .

The overall synthetic strategy is therefore a two-stage process:

-

Synthesis of the β-ketoester precursor: Preparation of ethyl 4,4-dimethyl-3-oxopentanoate via a Claisen condensation reaction.

-

Knorr Pyrazole Synthesis: Cyclocondensation of the prepared β-ketoester with hydrazine to form the final pyrazole product.

Caption: Retrosynthetic analysis and synthetic workflow.

Part 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

The crucial β-ketoester precursor, ethyl 4,4-dimethyl-3-oxopentanoate, can be efficiently prepared via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, pinacolone is acylated with diethyl carbonate in the presence of a strong base.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pinacolone | 100.16 | 50.0 g | 0.50 |

| Diethyl carbonate | 118.13 | 250 mL | - |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 22.0 g | 0.55 |

| Hexamethylphosphoramide (HMPA) | 179.20 | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Hydrochloric acid (conc.) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (22.0 g, 0.55 mol of 60% dispersion) in diethyl carbonate (250 mL) and hexamethylphosphoramide (50 mL).

-

Addition of Pinacolone: Slowly add pinacolone (50.0 g, 0.50 mol) dropwise to the stirred suspension at a rate that maintains the reaction temperature between 45-50 °C. The addition may require gentle heating to initiate.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 50 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of pinacolone.

-

Work-up: Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing ice and water. Acidify the aqueous mixture to a pH of approximately 3-4 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate as a colorless liquid.

Part 2: Knorr Pyrazole Synthesis of this compound

With the β-ketoester in hand, the final step is the cyclocondensation reaction with hydrazine to form the pyrazole ring. The regioselectivity of this reaction is generally high, with the more nucleophilic nitrogen of hydrazine attacking the more electrophilic ketone carbonyl of the β-ketoester first, followed by intramolecular cyclization onto the ester carbonyl.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for forming pyrazole rings. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4,4-dimethyl-3-oxopentanoate | 172.22 | 17.2 g | 0.10 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 6.0 mL | ~0.12 |

| Ethanol | - | 100 mL | - |

| Glacial acetic acid | - | 1 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (17.2 g, 0.10 mol) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add glacial acetic acid (1 mL) followed by the dropwise addition of hydrazine hydrate (6.0 mL, ~0.12 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting β-ketoester is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Product Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the predicted and expected characterization data based on the molecular structure and data from analogous compounds.

Physical Properties:

-

Molecular Formula: C₁₀H₁₆N₂O₂

-

Molecular Weight: 196.25 g/mol

-

Appearance: White to off-white solid.

-

Melting Point: While not definitively reported in the searched literature, a melting point in the range of 150-160 °C can be anticipated based on similar structures. For instance, the closely related 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a reported melting point of 151 °C.

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~13.0 (br s, 1H, NH): The acidic proton on the pyrazole nitrogen. This signal may be broad and its chemical shift can be solvent-dependent.

-

δ ~6.7 (s, 1H, pyrazole-H): The proton at the C4 position of the pyrazole ring.

-

δ 4.3-4.4 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): The quartet corresponding to the methylene protons of the ethyl ester.

-

δ ~1.4 (s, 9H, C(CH₃)₃): The singlet for the nine equivalent protons of the tert-butyl group.

-

δ ~1.3-1.4 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): The triplet for the methyl protons of the ethyl ester.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~162.0 (C=O): The carbonyl carbon of the ethyl ester.

-

δ ~160.0 (C3-pyrazole): The carbon of the pyrazole ring attached to the tert-butyl group.

-

δ ~140.0 (C5-pyrazole): The carbon of the pyrazole ring attached to the carboxylate group.

-

δ ~105.0 (C4-pyrazole): The CH carbon of the pyrazole ring.

-

δ ~61.0 (-OCH₂CH₃): The methylene carbon of the ethyl ester.

-

δ ~32.0 (C(CH₃)₃): The quaternary carbon of the tert-butyl group.

-

δ ~30.0 (C(CH₃)₃): The methyl carbons of the tert-butyl group.

-

δ ~14.0 (-OCH₂CH₃): The methyl carbon of the ethyl ester.

-

-

Mass Spectrometry (EI):

-

m/z (%): 196 (M⁺), 181 (M⁺ - CH₃), 151 (M⁺ - OEt), 140 (M⁺ - C₄H₉), 123.

-

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the two-stage process of Claisen condensation to form the key β-ketoester intermediate, followed by the robust Knorr pyrazole synthesis, researchers can reliably access this valuable building block. The provided experimental procedures, coupled with an understanding of the underlying reaction mechanisms, are intended to empower researchers in the fields of organic synthesis and drug development to successfully prepare this and related pyrazole derivatives for their research endeavors. Careful execution of the described steps and appropriate analytical characterization will ensure the desired product's purity and identity.

References

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

-

Gaba, M., et al. (2021). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 13(15), 1447-1479. Available at: [Link]

Sources

A Spectroscopic Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through modern spectroscopic techniques. We will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the observed spectral data. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by authoritative references.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] The strategic placement of various functional groups on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound combines the stable pyrazole core with a bulky tert-butyl group and an ethyl ester moiety, making it a valuable synthon for creating diverse molecular architectures. Accurate and unambiguous structural characterization is paramount, and this is where spectroscopic methods become indispensable.

A crucial aspect of pyrazole chemistry is the potential for tautomerism, particularly in N-unsubstituted pyrazoles. This compound can exist in two tautomeric forms: the 3-tert-butyl and the 5-tert-butyl isomers. The position of the substituents can significantly influence the molecule's biological activity and synthetic utility. Spectroscopic analysis, especially NMR, is a powerful tool for distinguishing between these tautomers in solution.[3]

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name ethyl 3-(2,2-dimethylpropan-2-yl)-1H-pyrazole-5-carboxylate, is presented below. The numbering of the pyrazole ring is critical for the correct assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the tert-butyl group, the ethyl group, the pyrazole ring, and the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| ~1.40 | Triplet | 3H | -OCH₂CH ₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

| ~4.40 | Quartet | 2H | -OCH ₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |

| ~6.80 | Singlet | 1H | Pyrazole CH | The proton at the C4 position of the pyrazole ring typically appears as a singlet in this chemical shift range. |

| ~13.0 | Broad Singlet | 1H | NH | The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a downfield chemical shift. Its position can be concentration and solvent dependent. |

Experimental Insight: The chemical shift of the N-H proton can be highly variable and may exchange with deuterium in solvents like D₂O, leading to the disappearance of its signal. The exact chemical shifts can be influenced by the solvent used for the measurement. For similar pyrazole structures, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[4][5]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -OCH₂C H₃ | The methyl carbon of the ethyl group appears in the aliphatic region. |

| ~30.0 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are equivalent and show a single resonance. |

| ~32.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~61.5 | -OC H₂CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| ~108.0 | Pyrazole C 4 | The C4 carbon of the pyrazole ring. |

| ~140.0 | Pyrazole C 5 | The C5 carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| ~160.0 | Pyrazole C 3 | The C3 carbon is attached to the tert-butyl group and is part of the pyrazole ring, appearing at a significant downfield shift. |

| ~162.0 | C =O | The carbonyl carbon of the ester group appears at a characteristic downfield position. |

Expertise in Practice: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, thus confirming the assignments made in the ¹³C NMR spectrum.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200-3400 | Broad, Medium | N-H | Stretching |

| 2960-2850 | Strong | C-H (aliphatic) | Stretching |

| ~1720 | Strong | C=O (ester) | Stretching |

| ~1550 | Medium | C=N (pyrazole ring) | Stretching |

| ~1250 | Strong | C-O (ester) | Stretching |

Self-Validating Protocol: The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration, confirming the presence of the pyrazole ring. The absence of a strong, broad O-H band (which would appear around 3300 cm⁻¹) rules out the presence of a carboxylic acid impurity.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆N₂O₂), the expected molecular weight is approximately 196.25 g/mol .[6]

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 196 | [M]⁺ | Molecular ion peak. |

| 181 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 151 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 140 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group via McLafferty rearrangement. |

| 123 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which should be consistent with the calculated value for the elemental composition C₁₀H₁₆N₂O₂. This provides a high degree of confidence in the molecular formula.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT Experiments: Perform DEPT-135, DEPT-90, and DEPT-45 experiments to aid in the assignment of carbon signals.

Figure 2: A generalized workflow for NMR-based structure elucidation.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk. ATR is often simpler, requiring only placing the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous assignment of all atoms and functional groups. The data presented in this guide, based on established spectroscopic principles and comparison with related structures, serves as a valuable resource for researchers working with this and similar pyrazole derivatives. The provided protocols offer a framework for obtaining high-quality data, ensuring the scientific rigor required in modern drug discovery and development.

References

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021). Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C10H16N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Retrieved from [Link]

Sources

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy and insights from analogous structures. The guide also includes a robust, field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous characterization.

Due to the novelty of this specific substitution pattern, this guide will present a predictive analysis based on established chemical shift principles and data from closely related, structurally verified pyrazole derivatives.[3][4][5] This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features and validate their synthetic outcomes.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of prototropic tautomerism, a common feature in N-unsubstituted pyrazoles.[6][7] The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms. In solution, a rapid exchange between these tautomers can lead to averaged signals in the NMR spectrum, particularly for the pyrazole ring carbons.[6] For the purpose of this guide, we will consider the tautomer with the NH proton at the N1 position, which is often the more stable form.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl ester, the tert-butyl group, the pyrazole ring proton, and the NH proton. The analysis will be based on a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9]

Data Presentation: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (pyrazole) | 12.0 - 13.0 | Broad singlet | - | 1H |

| H4 (pyrazole) | ~6.5 | Singlet | - | 1H |

| O-CH₂ (ethyl) | ~4.3 | Quartet | ~7.1 | 2H |

| C(CH₃)₃ (tert-butyl) | ~1.3 | Singlet | - | 9H |

| CH₃ (ethyl) | ~1.35 | Triplet | ~7.1 | 3H |

Rationale and Field-Proven Insights

-

NH Proton (12.0 - 13.0 ppm): The N-H proton of the pyrazole ring is expected to appear as a broad singlet in the downfield region of the spectrum.[9][10] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange. The chemical shift can be highly dependent on solvent, concentration, and temperature. In protic solvents, this signal may be broadened further or exchange with the solvent, rendering it undetectable.[9]

-

H4 Proton (~6.5 ppm): The lone proton on the pyrazole ring at the C4 position is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the electronic effects of the adjacent tert-butyl and ethyl carboxylate groups. Pyrazole C4-H signals typically appear in the aromatic region, and the predicted value is consistent with similar substituted pyrazoles.[4]

-

Ethyl Ester Protons (O-CH₂ at ~4.3 ppm and CH₃ at ~1.35 ppm): The ethyl group will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃). This classic ethyl pattern is due to the coupling between the two sets of protons (³JHH ≈ 7.1 Hz). The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.

-

tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum and serves as a characteristic marker for this substituent.[11]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a higher sample concentration is generally required for good signal-to-noise.[12][13]

Data Presentation: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C3 (pyrazole) | ~160 |

| C5 (pyrazole) | ~140 |

| C4 (pyrazole) | ~105 |

| O-CH₂ (ethyl) | ~61 |

| C(CH₃)₃ (tert-butyl) | ~32 |

| C(CH₃)₃ (tert-butyl) | ~30 |

| CH₃ (ethyl) | ~14 |

Rationale and Field-Proven Insights

-

Carbonyl Carbon (~162 ppm): The carbonyl carbon of the ethyl ester is expected to be the most downfield signal in the spectrum, which is characteristic of ester carbonyls.

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern.[3][6] The C3 carbon, attached to the electron-donating tert-butyl group, is predicted to be significantly downfield. The C5 carbon, attached to the electron-withdrawing ethyl carboxylate group, will also be downfield but likely to a lesser extent than C3. The C4 carbon, shielded by the adjacent substituents, is expected to be the most upfield of the ring carbons.[4] In cases of rapid tautomerization, the signals for C3 and C5 may appear broadened.[6]

-

Ethyl and tert-Butyl Carbons: The chemical shifts for the ethyl and tert-butyl carbons are predicted based on standard values for these groups. The quaternary carbon of the tert-butyl group will appear around 32 ppm, while the methyl carbons will be around 30 ppm. The methylene carbon of the ethyl group will be around 61 ppm, and the methyl carbon will be around 14 ppm.

Experimental Protocols

To obtain high-quality NMR data, meticulous sample preparation and appropriate acquisition parameters are crucial.[8][12][14][15][16]

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Step-by-Step Methodology: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[12][13]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] Add 0.6-0.7 mL of the solvent to the sample in a small vial.[14][16]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[16]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

-

Final Touches: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[8][17]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[17]

-

Spectral Width: 0 - 16 ppm.[17]

-

Acquisition Time: 2 - 4 seconds.[17]

-

Relaxation Delay (d1): 1 - 5 seconds. A longer delay is necessary for quantitative analysis.[18]

-

Number of Scans: 8 - 16 scans for a moderately concentrated sample.[17]

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[17]

-

Spectral Width: 0 - 220 ppm.[8]

-

Acquisition Time: 1 - 2 seconds.[17]

-

Relaxation Delay (d1): 2 - 5 seconds.[17]

-

Number of Scans: 128 to several thousand, depending on the sample concentration.[8]

Data Processing Workflow

Caption: Workflow for NMR data processing.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds. The detailed experimental protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality, reliable data. By leveraging the insights within this guide, researchers, scientists, and drug development professionals can confidently characterize this and similar pyrazole derivatives, accelerating their research and development efforts.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

Hockstedler, A. N., et al. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 2017. Available from: [Link]

-

Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-P%C3%A9rez-Y%C3%A1%C3%B1ez-Alem%C3%A1n/0a3b8e7d9e7f8e1c3e3a4b9c8c9f5a3e1a0d7e6c]([Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. Available from: [Link]

-

The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. NMR in Organic Structure Analysis, 2018. Available from: [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

-

Ferreira, I. C. F. R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019. Available from: [Link]

-

The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

University of York. Quantitative NMR Spectroscopy. Available from: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]

-

PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

PubMed Central. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

Sources

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. organomation.com [organomation.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind experimental choices for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of ionization and fragmentation, proposing detailed fragmentation pathways for this specific molecule based on established chemical principles and spectral data from analogous structures. This guide is designed to empower researchers to develop and validate robust analytical methods for the characterization and quantification of this and similar pyrazole derivatives.

Introduction: The Significance of Pyrazole Core Structures

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets. This compound, with its characteristic bulky tert-butyl group and ethyl ester functionality, presents an interesting analytical challenge. Accurate and reliable analytical methodologies are paramount for its identification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry, with its inherent sensitivity and specificity, is the premier technique for this purpose.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem[2] |

| Molecular Weight | 196.25 g/mol | Santa Cruz Biotechnology[3] |

| Monoisotopic Mass | 196.1212 g/mol | PubChem[2] |

| Predicted XlogP | 2.5 | PubChem[2] |

The moderate lipophilicity (XlogP of 2.5) and the presence of nitrogen atoms suggest that this compound is amenable to both GC-MS (due to sufficient volatility) and LC-MS (due to its polar functional groups) analysis.

Strategic Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[4][5][6][7]

General Considerations

-

Solvent Selection: For LC-MS, a mixture of water with methanol or acetonitrile is standard. For GC-MS, more volatile solvents like dichloromethane or ethyl acetate are preferable.

-

Purity: Avoid non-volatile salts (e.g., phosphates, sulfates) and detergents, which can suppress ionization and contaminate the MS source.[6] If their use is unavoidable, a desalting step is necessary.

-

Vials: Use glass autosampler vials, especially with organic solvents, to prevent leaching of plasticizers.[6]

Protocol for Pharmaceutical Intermediates

This protocol is designed for the analysis of the pure compound or its solution from a synthetic reaction.

Step-by-Step Protocol:

-

Accurate Weighing: Precisely weigh approximately 1 mg of the this compound standard.

-

Initial Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol for LC-MS, dichloromethane for GC-MS) in a clean glass vial.

-

Serial Dilution: Perform serial dilutions to create a working solution with a concentration appropriate for the sensitivity of the mass spectrometer (typically in the low µg/mL to ng/mL range).

-

Filtration: For LC-MS analysis, filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the chromatography system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds like this compound.[8] It offers high chromatographic resolution, leading to excellent separation of isomers and impurities.

Experimental Protocol for GC-MS

This protocol provides a robust starting point for the analysis.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Conditions:

-

Column: A non-polar or medium-polarity column is recommended. A good choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 20:1 ratio, can be adjusted based on sample concentration).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at 10 °C/min.

-

Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.

-

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion of this compound is expected to undergo significant fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

-

Molecular Ion (m/z 196): The molecular ion peak should be observable.

-

Loss of a Methyl Radical (m/z 181): A characteristic fragmentation of the tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

-

Formation of the tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation ([C(CH₃)₃]⁺) is expected to be a prominent peak in the spectrum.

-

Loss of the Ethoxy Group (m/z 151): Cleavage of the ester can lead to the loss of an ethoxy radical (•OC₂H₅).

-

McLafferty Rearrangement (m/z 168): The ethyl ester functionality can undergo a McLafferty rearrangement, resulting in the loss of ethene (C₂H₄).

-

Loss of the Ethyl Carboxylate Group (m/z 121): The entire ethyl carboxylate group can be lost as a radical (•COOC₂H₅).

-

Loss of Ethanol (m/z 150): A rearrangement followed by the elimination of a neutral ethanol molecule is also a plausible fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative, particularly for less volatile compounds or for analyses requiring higher sensitivity and specificity, such as in biological matrices.[9]

Experimental Protocol for LC-MS/MS

This protocol outlines a method for the sensitive and selective analysis of this compound.

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

LC Conditions:

-

Column: A reversed-phase C18 column is a suitable choice (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Re-equilibrate at 30% B

-

MS Conditions (Electrospray Ionization - ESI):

-

Ionization Mode: Positive. The nitrogen atoms in the pyrazole ring are readily protonated.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

Tandem MS (MS/MS) for Quantification:

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting the protonated molecule as the precursor ion and monitoring specific product ions.

-

Precursor Ion: [M+H]⁺ = m/z 197.1.

-

Collision Energy: This will need to be optimized for the specific instrument, but a starting point of 10-30 eV is reasonable.

-

Product Ions: Based on the predicted fragmentation, potential product ions to monitor would include those resulting from the loss of the tert-butyl group or components of the ester.

Predicted Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique, so the protonated molecule [M+H]⁺ at m/z 197.1 will be the predominant ion in the full scan spectrum.[10] Fragmentation is induced in the collision cell for MS/MS experiments.

-

Precursor Ion ([M+H]⁺, m/z 197): This will be the ion selected in the first quadrupole.

-

Loss of Isobutene (m/z 141): The protonated tert-butyl group can be readily lost as a neutral isobutene molecule (C₄H₈). This is often a dominant fragmentation pathway for tert-butyl substituted compounds.

-

Loss of Ethanol (m/z 151): The ethyl ester can lose a neutral ethanol molecule (C₂H₅OH).

-

Loss of Ethene (m/z 169): Similar to the McLafferty rearrangement in EI, a loss of ethene (C₂H₄) from the ethyl group is possible.

-

Decarbonylation (m/z 169): Loss of carbon monoxide (CO) from the ester group is another potential fragmentation.

-

Sequential Fragmentation (m/z 113): The ion at m/z 141 could further lose carbon monoxide to produce an ion at m/z 113.

Data Interpretation and Validation

-

Qualitative Analysis: The identity of the compound is confirmed by matching the retention time with that of a known standard and by comparing the obtained mass spectrum (both full scan and product ion scan) with the predicted fragmentation patterns.

-

Quantitative Analysis: For quantitative studies, a calibration curve should be constructed using a certified reference standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response.[11]

Conclusion

The mass spectrometric analysis of this compound can be successfully achieved using both GC-MS and LC-MS/MS. The choice of technique will depend on the specific analytical requirements, such as the complexity of the sample matrix, the need for high throughput, and the desired level of sensitivity. By understanding the fundamental principles of ionization and fragmentation, and by carefully optimizing the experimental parameters, researchers can develop robust and reliable methods for the characterization and quantification of this important pyrazole derivative. This guide provides the foundational knowledge and detailed protocols to serve as a strong starting point for such endeavors.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.

- Materials Metric. (n.d.). How to Optimize Sample Preparation for Mass Spectrometry.

- van der Lijke, H., & van der Heijden, R. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160278.

- Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate.

- LGC Group. (n.d.).

- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.

- PubChem. (n.d.). ethyl 5-amino-1H-pyrazole-3-carboxylate.

- Boyd, B. J., & Appulage, D. K. (2012).

- NIST. (n.d.).

- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5837–5847.

- Re, M., et al. (2022).

- Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32.

- Ebenezer, O., et al. (2022).

- Chemistry LibreTexts. (2022, July 3). 6.

- da Silva, A. B. F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3244.

- PubChem. (n.d.). This compound (C10H16N2O2).

- Santa Cruz Biotechnology. (n.d.).

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. materialsmetric.com [materialsmetric.com]

- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. organomation.com [organomation.com]

- 8. benchchem.com [benchchem.com]

- 9. uab.edu [uab.edu]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmafocusamerica.com [pharmafocusamerica.com]

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to their versatile chemical nature and ability to engage in various biological interactions. Molecules like celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and a host of kinase inhibitors used in oncology (e.g., ruxolitinib, axitinib) all feature the pyrazole scaffold.[3] this compound is a key heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[4][5] Its structural integrity and purity are paramount, making robust analytical characterization essential.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure of such compounds.[6][7] By measuring the absorption of infrared radiation, FT-IR spectroscopy creates a unique "molecular fingerprint" based on the vibrational frequencies of the molecule's functional groups.[8][9] This guide provides a detailed examination of the FT-IR spectrum of this compound, from experimental methodology to in-depth spectral interpretation.

Part 1: Acquiring the FT-IR Spectrum - A Protocol Grounded in Best Practices

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation and data acquisition technique.[10] For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, speed, and lack of need for sample dilution.[11][12][13]

The Rationale for ATR-FTIR

The ATR technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[13][14] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface.[14] At each reflection, an evanescent wave penetrates a few microns into the sample, where it can be absorbed at specific frequencies.[14] This interaction provides a spectrum of the sample's surface without extensive preparation, making it the industry standard for rapid and reliable analysis.[13]

Step-by-Step Experimental Protocol for ATR-FTIR Analysis

This protocol ensures a high-quality, reproducible spectrum by systematically eliminating common sources of error.

-

Crystal Cleaning and Verification:

-

Action: Thoroughly wipe the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol).

-

Causality: This step is critical to remove any residue from previous analyses, which would otherwise appear as contaminant peaks in the spectrum.

-

-

Acquisition of the Background Spectrum:

-

Action: With the clean, empty ATR accessory in place, perform a background scan.

-

Causality (Self-Validation): The background scan records the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only information from the analyte.

-

-

Sample Application:

-

Action: Place a small amount of the this compound powder onto the center of the ATR crystal. A few milligrams is typically sufficient.

-

Causality: Only the portion of the sample in direct contact with the crystal is measured. Using a minimal amount of sample ensures good contact and simplifies cleaning.

-

-

Ensuring Optimal Sample Contact:

-

Action: Lower the built-in press arm and apply consistent pressure to the sample.

-

Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, well-defined spectrum. Insufficient contact results in weak and noisy signals.

-

-

Sample Spectrum Acquisition:

-

Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum.

-

Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner and more easily interpretable spectrum.

-

-

Post-Analysis Cleanup:

-

Action: Retract the press arm, remove the sample powder, and clean the crystal as described in Step 1.

-

Causality: Proper cleanup prevents cross-contamination and ensures the instrument is ready for the next user.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Part 2: Deconstructing the Spectrum - A Functional Group Analysis

The FT-IR spectrum is best interpreted by dividing it into distinct regions and assigning the observed absorption bands to the vibrations of specific functional groups within the molecule.[6][9][15]

Caption: Key functional groups and their expected IR regions.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

-

N-H Stretching (Pyrazole Ring): A moderately broad absorption band is expected in the range of 3300-3100 cm⁻¹ .[16][17]

-

Expert Insight: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the N-H proton of one molecule and the pyrazole nitrogen of a neighboring molecule in the solid state. A sharper peak would suggest minimal hydrogen bonding, while a very broad band indicates strong, extensive networks.[18] The position and shape of this band are thus highly sensitive to the crystal packing of the solid.

-

-

C-H Stretching (Aromatic/Heteroaromatic): A weak to medium peak is anticipated just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ , corresponding to the C-H bond on the pyrazole ring.[17][19]

-

C-H Stretching (Aliphatic): Multiple sharp, strong absorption bands will be prominent between 2980 cm⁻¹ and 2850 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and ethyl groups.[20] The tert-butyl group, with its nine equivalent C-H bonds, contributes significantly to the intensity of these peaks.

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is crucial for identifying the ester and pyrazole ring structures.

-

C=O Stretching (Ethyl Ester): This will be one of the most intense and sharpest peaks in the entire spectrum, expected in the range of 1730-1710 cm⁻¹ .[21][22]

-

C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit several medium-to-strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ .[19][24] These are complex, coupled vibrations involving the stretching of the C=N and C=C bonds within the heterocyclic ring. Assigning individual peaks in this region can be difficult, but their collective presence confirms the pyrazole core.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of overlapping peaks that are unique to the molecule as a whole.[15] While individual assignment is challenging, key vibrations can be identified.

-

C-H Bending (Aliphatic): The tert-butyl group has characteristic bending vibrations. An asymmetric deformation appears around 1470-1450 cm⁻¹ , while a symmetric "umbrella" deformation often appears as a strong, sometimes split, peak around 1370 cm⁻¹ .[20][25] The ethyl group also contributes to bending vibrations in this area.

-

C-O Stretching (Ester): Esters display two distinct C-O stretching bands.[21] An asymmetric C-C(=O)-O stretch is expected as a strong band around 1300-1200 cm⁻¹ . A symmetric O-C-C stretch from the ethyl group will appear as a medium-to-strong band around 1150-1050 cm⁻¹ .

-

C-N Stretching (Pyrazole Ring): A medium intensity band corresponding to C-N stretching within the pyrazole ring is typically observed around 1300-1200 cm⁻¹ .[26]

Summary of Expected Vibrational Frequencies

The following table summarizes the key FT-IR absorption bands expected for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Peak Shape |

| 3300 - 3100 | N-H Stretch | Pyrazole Ring | Medium | Broad |

| 3100 - 3050 | C-H Stretch (Aromatic) | Pyrazole Ring | Weak - Medium | Sharp |

| 2980 - 2850 | C-H Stretch (Aliphatic) | tert-Butyl, Ethyl | Strong | Sharp |

| 1730 - 1710 | C=O Stretch | Ethyl Ester | Very Strong | Sharp |

| 1600 - 1450 | C=N / C=C Ring Stretches | Pyrazole Ring | Medium - Strong | Sharp |

| ~1370 | C-H Symmetric Bend | tert-Butyl Group | Strong | Sharp |

| 1300 - 1200 | C-O Asymmetric Stretch | Ester | Strong | Sharp |

| 1150 - 1050 | C-O Symmetric Stretch | Ester | Medium - Strong | Sharp |

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a validated experimental protocol, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, through the systematic assignment of absorption bands to the molecule's key functional groups—the hydrogen-bonded N-H of the pyrazole, the strong carbonyl of the ester, and the characteristic vibrations of the alkyl substituents—provides definitive confirmation of its molecular identity. This guide serves as a foundational reference for researchers employing this vital analytical technique in the rigorous landscape of pharmaceutical development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]

-

Rani, M. A., & Gunasekaran, S. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 62-71. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments performed in 10% w/w IPA/water. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

ResearchGate. (n.d.). *FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E and complex 2 E (labeled as 2 E ) after exposure to ethanol vapor for 5 min. Retrieved from [Link]

-

Dopfer, O., et al. (2002). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved from [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

McLaughlin, R. P., et al. (2007). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 178-87. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7629. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the Vibrational Spectra of tert-Butyl Hydroperoxide and Dimethylethynylmethyl Hydroperoxide. Retrieved from [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 83405-70-3 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 7. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. azooptics.com [azooptics.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. mt.com [mt.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. jascoinc.com [jascoinc.com]

- 14. agilent.com [agilent.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. www1.udel.edu [www1.udel.edu]

- 23. chem.pg.edu.pl [chem.pg.edu.pl]

- 24. researchgate.net [researchgate.net]

- 25. Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

crystal structure of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate for Drug Discovery Professionals

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and structural analysis of this compound. While a public crystal structure for this specific molecule is not deposited in major crystallographic databases as of the time of this writing, this document outlines the complete, field-proven workflow for its determination and interpretation. The methodologies detailed herein represent the gold standard in small-molecule crystallography and are designed to provide the high-resolution structural insights critical for modern drug development programs.

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib. The strategic placement of substituents on the pyrazole ring, such as the bulky tert-butyl group at the 3-position and the ethyl ester at the 5-position, significantly influences the molecule's steric and electronic properties. These modifications can modulate binding affinity, selectivity, and pharmacokinetic profiles. Therefore, a precise understanding of the three-dimensional structure and intermolecular interactions of this compound is paramount for rational drug design and the development of novel therapeutics based on this privileged scaffold.

Part 1: Synthesis and Purification for Crystallographic Studies

The prerequisite for any successful crystallographic analysis is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of the title compound is typically achieved via a [3+2] cycloaddition reaction, a robust and widely used method for constructing five-membered heterocycles like pyrazoles.

A common and effective route involves the reaction of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine hydrate. The tert-butyl group provides significant steric hindrance, which directs the regioselectivity of the reaction to yield the desired 3-tert-butyl-5-carboxylate isomer.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound as a white solid. The identity and purity should be confirmed by NMR and mass spectrometry before proceeding.

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to purified compound.

Part 2: Single Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step in structure determination. It is an empirical process, and multiple techniques should be explored in parallel. For a small organic molecule like this compound, the following methods are highly recommended.

Table 1: Crystallization Techniques

| Method | Principle | Protocol |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation. | Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. Add a layer of the anti-solvent (e.g., hexane, pentane) to the bottom of the larger jar. The anti-solvent vapor will slowly diffuse into the inner vial. |